molecular formula C20H20Cl2N2O B5137681 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide

3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide

Cat. No. B5137681
M. Wt: 375.3 g/mol
InChI Key: JRYAELSMBGUXHQ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide, also known as DPA or DPA-713, is a synthetic compound that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. DPA-713 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, making it a promising tool for imaging and targeting neuroinflammation.

Mechanism of Action

3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 binds selectively to TSPO, which is expressed in high levels in activated microglia and astrocytes. TSPO is involved in the regulation of various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. By targeting TSPO, 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 can be used to visualize and quantify neuroinflammation, as well as to modulate TSPO-mediated processes.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has been shown to have minimal toxicity and is well tolerated in animal studies. It has been shown to be rapidly cleared from the body, with a half-life of approximately 1 hour. 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has been shown to be effective in imaging neuroinflammation in animal models of various neurological disorders, as well as in cancer imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 is its high selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes. 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 is also highly stable and can be easily synthesized in high purity. However, one limitation of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 is its rapid clearance from the body, which can limit its imaging and therapeutic applications.

Future Directions

There are many potential future directions for the use of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 in medical research. One area of focus is the development of new imaging techniques that can be used to visualize and quantify neuroinflammation in vivo. Another area of focus is the development of new therapeutic strategies that can target TSPO-mediated processes in various diseases. Additionally, there is ongoing research into the use of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 in cancer imaging and therapy, as well as in the development of new TSPO ligands with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 involves the reaction of 2,4-dichlorobenzaldehyde with 4-(1-piperidinyl)aniline, followed by the addition of acryloyl chloride and triethylamine. The resulting product is purified by column chromatography to yield 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 in high purity.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to be a promising tool for imaging and targeting neuroinflammation, which is a hallmark of many neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has also been studied for its potential use in cancer imaging and therapy, as TSPO expression is upregulated in many types of cancer.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O/c21-16-6-4-15(19(22)14-16)5-11-20(25)23-17-7-9-18(10-8-17)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,23,25)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYAELSMBGUXHQ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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